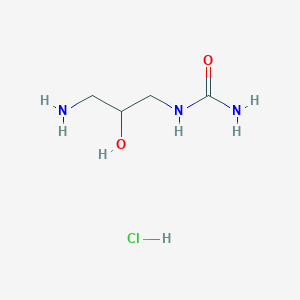

(3-Amino-2-hydroxypropyl)urea hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Amino-2-hydroxypropyl)urea hydrochloride” is a chemical compound with the CAS Number: 2193067-78-4. It has a molecular weight of 169.61 and its IUPAC name is 1-(3-amino-2-hydroxypropyl)urea hydrochloride .

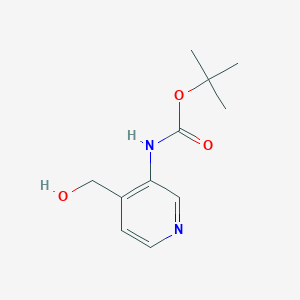

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H11N3O2.ClH/c5-1-3(8)2-7-4(6)9;/h3,8H,1-2,5H2,(H3,6,7,9);1H .

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Analytical Method Development

A method was developed for the selective determination of hydroxyproline in human urine, crucial for medical diagnostics and research. The method involves derivatization with ortho-phthaldialdehyde and 9-fluorenylmethyl chloroformate, followed by separation via reversed-phase high-performance liquid chromatography. This approach is noted for its precision and accuracy, highlighting the potential utility of (3-Amino-2-hydroxypropyl)urea hydrochloride in analytical chemistry methodologies (Teerlink, Tavenier, & Netelenbos, 1989).

Biomedical Applications

A study explored the biological activity of hydroxylated chloroethylnitrosoureas, providing insights into their therapeutic activity and genotoxicity. The research revealed that these compounds, which are structurally related to this compound, exhibit a complex balance between antitumor activity, toxicity, and DNA interaction. This underscores the compound's relevance in understanding and potentially improving cancer therapies (Zeller et al., 1989).

Biomarker Development

An innovative ELISA method was developed for measuring urinary 3-hydroxyproline-containing peptides, a potential biomarker for cancer screening. This method's sensitivity and specificity could pave the way for non-invasive cancer diagnostics, underscoring the significance of hydroxyproline derivatives in medical research (Saito et al., 2010).

Safety and Hazards

properties

IUPAC Name |

(3-amino-2-hydroxypropyl)urea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2.ClH/c5-1-3(8)2-7-4(6)9;/h3,8H,1-2,5H2,(H3,6,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKKPRULWBITPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CNC(=O)N)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B2647535.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)

![1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2647538.png)

![3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2647541.png)

![N-(4-methoxyphenethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2647542.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2647544.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647555.png)